Product packaging for 3-(tert-Butyl)isothiazol-5-amine(Cat. No.:CAS No. 89151-73-5)

3-(tert-Butyl)isothiazol-5-amine

Cat. No.: B1283612
CAS No.: 89151-73-5
M. Wt: 156.25 g/mol
InChI Key: NKEZLXWGJLPQGH-UHFFFAOYSA-N
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Description

3-(tert-Butyl)isothiazol-5-amine is a useful research compound. Its molecular formula is C7H12N2S and its molecular weight is 156.25 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12N2S B1283612 3-(tert-Butyl)isothiazol-5-amine CAS No. 89151-73-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-tert-butyl-1,2-thiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2S/c1-7(2,3)5-4-6(8)10-9-5/h4H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKEZLXWGJLPQGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NSC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40568477
Record name 3-tert-Butyl-1,2-thiazol-5-amine
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URL https://comptox.epa.gov/dashboard/DTXSID40568477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89151-73-5
Record name 3-tert-Butyl-1,2-thiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40568477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Significance of the Isothiazole Heterocycle in Organic Synthesis and Material Science

The isothiazole (B42339) ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, is a versatile building block in the creation of novel molecules with diverse applications. rsc.orgmedwinpublishers.com Its unique electronic properties and the reactivity of the ring system make it a valuable component in both organic synthesis and material science. medwinpublishers.com

In the realm of organic synthesis , isothiazoles serve as key intermediates for the construction of more complex molecular architectures. rsc.orgmedwinpublishers.com The isothiazole nucleus is a feature in a number of biologically active compounds, which has spurred extensive research into synthetic methodologies for its derivatives. rsc.orgresearchgate.net Synthetic strategies often involve the formation of the critical S-N bond through various cyclization reactions. researchgate.net The development of new synthetic routes to isothiazole derivatives is an active area of research, with a focus on efficiency and the introduction of diverse substituents. thieme-connect.com

In material science , the heterocyclic system of isothiazoles contributes to the development of new materials with interesting electronic and mechanical properties. medwinpublishers.comresearchgate.net Isothiazole-based compounds have been investigated for their potential use in applications such as stabilizers in photographic materials and as components of ink for printers. researchgate.net The inherent stability and aromaticity of the isothiazole ring can impart desirable characteristics to polymers and other advanced materials. chemimpex.com

Structural Distinctiveness and Chemical Context of 3 Tert Butyl Isothiazol 5 Amine

3-(tert-Butyl)isothiazol-5-amine is a specific derivative of isothiazole (B42339) that possesses distinct structural features influencing its chemical behavior. The molecule consists of an isothiazole ring substituted with a bulky tert-butyl group at the 3-position and an amine group at the 5-position.

The tert-butyl group is a sterically demanding substituent that can influence the reactivity of the isothiazole ring and the neighboring amine group. This bulky group can provide steric shielding, potentially affecting how the molecule interacts with other reagents. It also enhances the lipophilicity of the compound, which can be a crucial factor in its solubility and biological activity.

The amine group at the 5-position is a key functional group that opens up numerous avenues for further chemical modification. Primary amines are versatile handles in organic synthesis, allowing for the formation of amides, imines, and other nitrogen-containing functionalities. This makes this compound a valuable precursor for the synthesis of a wide array of more complex molecules. The presence of the amine group also introduces the potential for the molecule to act as a ligand for metal complexes. thieme-connect.com

Overview of Current Research Trajectories and Academic Significance

Direct Isothiazole Ring-Forming Syntheses

The direct construction of the isothiazole ring bearing both the tert-butyl and amino substituents is a primary strategy for the synthesis of this compound. This approach involves the formation of the heterocyclic core from acyclic precursors in a single or multi-step sequence.

Cyclization Strategies for the Isothiazole Core Containing the tert-Butyl and Amino Substituents

A key method for the direct synthesis of this compound involves the cyclization of a suitably substituted precursor. Research has shown that (2Z)-3-amino-4,4-dimethyl-2-pentenenitrile serves as a critical starting material for this transformation. The structure of this precursor contains the necessary carbon skeleton and nitrogen atom for the formation of the target isothiazole.

The general reaction scheme for this cyclization is as follows:

Scheme 1: Cyclization of (2Z)-3-amino-4,4-dimethyl-2-pentenenitrile

Generated code

This transformation can be achieved using various reagents that facilitate the incorporation of the sulfur atom and subsequent ring closure. The reaction conditions, such as solvent and temperature, are crucial for optimizing the yield and purity of the final product.

Metal-Free Approaches to Isothiazole Construction

In recent years, there has been a significant push towards the development of metal-free synthetic methods in organic chemistry to enhance the sustainability of chemical processes. The synthesis of isothiazoles, including this compound, has benefited from these advancements. Metal-free approaches often rely on the use of common and less toxic reagents to construct the isothiazole ring.

One such approach involves the reaction of a β-ketonitrile with a source of sulfur and ammonia (B1221849) or an ammonia equivalent. The use of elemental sulfur in the presence of a base is a common strategy.

Table 1: Comparison of Metal-Free Reagents for Isothiazole Synthesis

Reagent System Role of Reagents Typical Conditions
Sulfur (S8) / Ammonia (NH3) Sulfur source and nitrogen source Heating in a polar solvent (e.g., DMF, ethanol)

These metal-free methods offer a greener alternative to traditional syntheses that may employ heavy metal catalysts, reducing both cost and environmental impact.

Oxidative Cyclization Pathways in Isothiazole Synthesis

Oxidative cyclization is a powerful tool for the formation of heterocyclic rings, including the isothiazole nucleus. This method typically involves the oxidation of a precursor that contains both sulfur and nitrogen atoms in a way that facilitates intramolecular bond formation. A common precursor for this type of reaction is a β-iminothioamide.

The synthesis of 5-amino-3-alkylisothiazoles through the oxidative cyclization of β-iminothioamides has been documented. For the synthesis of this compound, the corresponding β-iminothioamide would be the key intermediate.

Scheme 2: Oxidative Cyclization of a β-Iminothioamide

Generated code

Various oxidizing agents can be employed for this transformation, with hydrogen peroxide and iodine being common choices due to their effectiveness and relatively benign byproducts.

Synthetic Routes via Functionalization of Pre-existing Isothiazole Scaffolds

An alternative to the de novo synthesis of the isothiazole ring is the modification of an already formed isothiazole scaffold. This approach allows for the introduction of the desired tert-butyl and amino groups in separate synthetic steps.

Amination Reactions for Amino Group Introduction at the C-5 Position

Starting with a 3-tert-butylisothiazole that has a suitable leaving group at the C-5 position, such as a halogen, a nucleophilic aromatic substitution reaction can be employed to introduce the amino group. The use of ammonia or an ammonia equivalent is typical for this transformation.

For instance, the reaction of 5-chloro-3-(tert-butyl)isothiazole with ammonia can yield the desired this compound.

Table 2: Conditions for Amination of 5-Chloro-3-(tert-butyl)isothiazole

Aminating Agent Solvent Temperature (°C) Pressure
Ammonia (liquid) N/A -33 Atmospheric
Ammonium Hydroxide Water/Ethanol 100-150 Sealed tube

The choice of conditions depends on the reactivity of the substrate and the desired scale of the reaction.

Strategies for tert-Butyl Group Incorporation at the C-3 Position

The introduction of a tert-butyl group onto an isothiazole ring can be more challenging due to the steric bulk of the group. Friedel-Crafts type reactions are generally not effective for introducing a tert-butyl group at the C-3 position of an isothiazol-5-amine (B1592242) due to the deactivating nature of the amino group and potential side reactions.

A more viable strategy involves the use of a pre-functionalized isothiazole, such as a 3-lithioisothiazole derivative, which can then react with a tert-butyl electrophile like tert-butyl bromide. However, the synthesis would likely start from a protected isothiazol-5-amine to avoid interference from the amino group during the lithiation step.

An alternative conceptual approach involves the construction of the isothiazole ring from a precursor already containing the tert-butyl group, as detailed in the direct synthesis methodologies, which is often a more efficient route.

Synthesis of Isomeric Amino-tert-Butylisothiazoles and Structural Differentiation

The preparation of aminothiazoles bearing a tert-butyl group can be achieved through several synthetic strategies, primarily involving the construction of the isothiazole ring from acyclic precursors. A notable method for the synthesis of both 5-amino-3-tert-butylisothiazole and 3-amino-5-tert-butylisothiazole was reported in the Journal of Heterocyclic Chemistry. nih.gov This approach provides a direct route to these specific isomers, allowing for a detailed study of their properties and subsequent reactions.

The synthesis of 5-amino-3-tert-butylisothiazole typically involves the reaction of a β-ketonitrile with a sulfur source and an aminating agent. For instance, the reaction of pivaloylacetonitrile (B1295116) with hydroxylamine (B1172632) can lead to the formation of the isomeric 3-amino-5-tert-butylisoxazole, highlighting the careful control of reagents and conditions required to achieve the desired isothiazole structure.

Structural differentiation between the 3-amino and 5-amino isomers is crucial and is typically accomplished using a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. The chemical shifts of the ring protons and the carbon atoms in the isothiazole ring are highly dependent on the position of the amino group and the tert-butyl substituent. Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Infrared Detection (GC-IRD) can also be employed to distinguish between the isomers based on their fragmentation patterns and infrared spectra. nih.gov

While specific, high-yielding methods for the synthesis of 3-tert-butyl-4-aminoisothiazole and 4-tert-butyl-3-aminoisothiazole are less commonly reported in the literature, general approaches to 4-aminoisothiazoles can be adapted. These methods often involve the modification of a pre-formed isothiazole ring, such as the reduction of a nitro group or the rearrangement of a different functional group to an amine.

Comparative Analysis of Synthetic Yields, Efficiency, and Scalability

The efficiency and scalability of synthetic routes to amino-tert-butylisothiazoles are critical factors for their practical application. The yields of these reactions can vary significantly depending on the chosen methodology and reaction conditions.

Compound Synthetic Method Reported Yield Scalability Notes
5-Amino-3-tert-butylisothiazoleFrom β-ketonitrileModerate to GoodAmenable to gram-scale synthesis. nih.gov
3-Amino-5-tert-butylisothiazoleFrom β-ketonitrileModerate to GoodAmenable to gram-scale synthesis. nih.gov
4-Amino-6-tert-butyl-3-methylthio-1,2,4-triazin-5(4H)-oneFrom 4-amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5(4H)-one90.66% - 93.56%Demonstrated on a multi-gram scale. google.com

This table is interactive. Click on the headers to sort the data.

For large-scale production, factors such as the cost and availability of starting materials, the safety of the reaction conditions, and the ease of product isolation become paramount. While many laboratory-scale syntheses of aminothiazole derivatives have been developed, their direct translation to industrial-scale processes often requires significant modification to ensure economic viability and operational safety. nih.gov Research into more efficient and scalable methods, potentially utilizing flow chemistry or catalytic processes, is an ongoing area of investigation in the field.

Reactivity Profiles of the Amino Functionality

The primary amine at the 5-position of the isothiazole ring is a versatile functional group, capable of undergoing a range of N-functionalization and coupling reactions.

N-Functionalization and Derivatization Reactions, e.g., Acylation and Condensation

The amino group of this compound readily undergoes acylation with various acylating agents, such as acyl chlorides and anhydrides, to form the corresponding N-(3-(tert-butyl)isothiazol-5-yl)amides. This reaction is a common strategy for the derivatization of amino-heterocycles. For instance, the acylation of 5-aminoisothiazoles has been utilized in the synthesis of compounds with potential insecticidal properties. google.com A general representation of this acylation is shown below:

Scheme 1: General acylation of this compound.

Reactant 1Reactant 2Product
This compoundAcyl chloride (R-COCl)N-(3-(tert-butyl)isothiazol-5-yl)amide
This compoundAcid anhydride (B1165640) ((RCO)₂O)N-(3-(tert-butyl)isothiazol-5-yl)amide

Furthermore, the amino group can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). This reaction is typically acid-catalyzed and involves the elimination of a water molecule. The resulting imines can serve as versatile intermediates for further synthetic transformations.

Scheme 2: General condensation reaction of this compound with a ketone.

Exploration of C-N Coupling Reactions Involving the Amine Group

The amino group of this compound can also be a substrate for modern cross-coupling reactions to form new carbon-nitrogen bonds, significantly expanding its synthetic utility.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of C-N bonds between an amine and an aryl halide (or triflate). thieme-connect.comnih.govbeilstein-journals.orgnih.govchemrxiv.org While specific examples with this compound are not extensively documented in readily available literature, the general applicability of this reaction to a wide range of amino-heterocycles suggests its potential for the synthesis of N-aryl derivatives of the title compound. The reaction typically employs a palladium catalyst with a suitable phosphine (B1218219) ligand and a base.

Scheme 3: Postulated Buchwald-Hartwig amination of this compound.

Ullmann Condensation: A classical copper-catalyzed method for C-N bond formation, the Ullmann condensation, provides an alternative route to N-arylated products. rsc.orgresearchgate.net This reaction generally requires harsher conditions than the Buchwald-Hartwig amination, often involving high temperatures. However, modern protocols have been developed with improved catalyst systems and milder conditions. google.commdpi.com The reaction of this compound with an aryl halide in the presence of a copper catalyst and a base would be expected to yield the corresponding N-aryl derivative.

Scheme 4: Postulated Ullmann condensation of this compound.

Reactivity of the Isothiazole Ring System

The isothiazole ring in this compound exhibits its own characteristic reactivity, influenced by the heteroatoms and the substituents.

Electrophilic Substitution Reactions on the Heterocyclic Nucleus

The isothiazole ring is an electron-rich aromatic system, but less so than benzene. Theoretical and experimental studies on isothiazoles indicate that electrophilic attack preferentially occurs at the C4 position, which has the highest electron density. Therefore, reactions such as halogenation, nitration, and sulfonation would be expected to yield the corresponding 4-substituted derivatives of this compound. The directing effect of the amino group at C5 and the tert-butyl group at C3 would also influence the regioselectivity of these substitutions.

ReactionReagentExpected Product
HalogenationX₂ (e.g., Br₂, Cl₂)4-Halo-3-(tert-butyl)isothiazol-5-amine
NitrationHNO₃/H₂SO₄4-Nitro-3-(tert-butyl)isothiazol-5-amine
SulfonationSO₃/H₂SO₄3-(tert-Butyl)-5-aminoisothiazole-4-sulfonic acid

Nucleophilic Addition and Substitution Pathways

The isothiazole ring can be susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups or when a good leaving group is present. It has been noted that the C5 position of the isothiazole ring is generally more reactive towards nucleophilic substitution than the C3 position. thieme-connect.com To explore this reactivity with the title compound, a common strategy would involve the conversion of the amino group at C5 to a better leaving group, for example, via diazotization to form a diazonium salt. This intermediate could then be subjected to nucleophilic displacement by various nucleophiles (e.g., halides, cyanide).

Alternatively, starting from a 5-halo-3-(tert-butyl)isothiazole, nucleophilic aromatic substitution with various amines would be a viable route to synthesize derivatives of this compound. The reactivity of amines in such substitutions is known to vary depending on their structure. thieme-connect.com

Ring Transformation Reactions, e.g., Conversion to other Heterocycles

The isothiazole ring can undergo transformations to form other heterocyclic systems, a synthetically valuable process. A well-documented example is the conversion of isothiazoles into pyrazoles upon treatment with hydrazine (B178648). researchgate.net This reaction is believed to proceed via nucleophilic attack of hydrazine on the isothiazole ring, followed by ring opening and subsequent recyclization with the elimination of a sulfur-containing fragment. It is highly probable that this compound would undergo a similar transformation to yield a substituted pyrazole (B372694). The amino group at C5 would likely be retained in the final pyrazole product.

Scheme 5: Postulated ring transformation of this compound to a pyrazole derivative.

Steric and Electronic Effects of the tert-Butyl Group on Reactivity

The reactivity of the this compound molecule is significantly governed by the presence of the tert-butyl group at the 3-position of the isothiazole ring. This substituent exerts both steric and electronic effects, which modulate the chemical behavior of the heterocyclic system, particularly the 5-amino group.

Steric Effects:

The most prominent feature of the tert-butyl group is its large size. This bulkiness creates steric hindrance, which can impede the approach of reactants to adjacent atoms. In the case of this compound, the tert-butyl group can sterically shield the nitrogen atom at the 2-position and the carbon atom at the 4-position of the isothiazole ring. This hindrance can influence the regioselectivity of reactions, potentially directing electrophilic attack away from these hindered sites. For instance, in related heterocyclic systems, bulky substituents are known to significantly slow down reaction rates by preventing the optimal orientation for the transition state. While the 5-amino group is not directly adjacent to the tert-butyl group, significant steric crowding could influence the conformation of the molecule and the accessibility of the lone pair of electrons on the amine nitrogen, especially in reactions involving large reagents.

Electronic Effects:

The tert-butyl group is generally considered to be electron-donating through an inductive effect and hyperconjugation. This donation of electron density can influence the electronic properties of the entire isothiazole ring system. An increase in electron density on the ring can affect its aromaticity and the reactivity of its constituent atoms.

Specifically for the 5-amino group, the electronic influence of the tert-butyl group is transmitted through the heterocyclic ring. This electron-donating nature would be expected to increase the electron density on the nitrogen atom of the amino group, thereby enhancing its nucleophilicity. This makes the amino group more reactive towards electrophiles. Quantum chemical studies on related aminothiazole systems have shown that the presence of an amino group facilitates various metabolic pathways, and its reactivity is sensitive to the electronic environment. nih.gov

The interplay of these steric and electronic effects is crucial. While the electronic effect activates the 5-amino group, the steric effect of the tert-butyl group might modulate this reactivity by controlling the access of reagents to the reactive site. The net effect on the reaction rate and outcome will depend on the specific reactants and conditions.

Substituent Propertytert-Butyl GroupMethyl Group (for comparison)Hydrogen (for comparison)Impact on Reactivity
Steric Effect (A-Value in kcal/mol)>4.91.740High steric hindrance can block access to adjacent sites (N2, C4) and may influence the approach to the 5-amino group.
Electronic Effect (Taft Steric Parameter, Es)-1.540.001.24Indicates significant steric bulk compared to smaller groups.
Electronic Effect (Hammett Parameter, σp)-0.197-0.1700Electron-donating nature increases electron density on the ring and enhances the nucleophilicity of the 5-amino group.

Elucidation of Reaction Mechanisms through Experimental and Theoretical Approaches

Understanding the precise reaction mechanisms for a molecule like this compound requires a combination of experimental and theoretical methods. These approaches provide insights into reaction pathways, transition states, and the factors controlling reactivity.

Experimental Approaches:

Experimental studies are fundamental to uncovering reaction mechanisms. Key techniques include:

Kinetic Studies: Measuring reaction rates under various conditions (temperature, concentration, solvent) helps to determine the rate law and activation parameters (enthalpy and entropy of activation). This information is crucial for proposing a plausible mechanism.

Intermediate Trapping: If a reaction is thought to proceed through a reactive intermediate, experiments can be designed to "trap" this species by introducing a substance that reacts with it specifically. The identification of the trapped product provides strong evidence for the proposed intermediate.

Isotopic Labeling: Replacing an atom in the reactant with one of its isotopes (e.g., ¹H with ²H, or ¹⁴N with ¹⁵N) and tracking its position in the products can reveal which bonds are broken and formed during the reaction. The kinetic isotope effect (a change in rate upon isotopic substitution) can indicate whether a specific bond is broken in the rate-determining step.

Product Analysis: Careful isolation and characterization of all reaction products, including minor byproducts, using techniques like NMR spectroscopy, mass spectrometry, and chromatography, can provide clues about competing reaction pathways. For example, the reaction of 2-aminothiazole (B372263) derivatives with various electrophiles has been studied to understand the reactivity of the amino group. mdpi.comnih.gov

Theoretical and Computational Approaches:

In recent years, computational chemistry has become an indispensable tool for mechanistic elucidation.

Density Functional Theory (DFT): This quantum chemical method is widely used to model chemical reactions. nih.govsemanticscholar.org DFT calculations can map out the potential energy surface of a reaction, allowing for the identification of reactants, products, intermediates, and, most importantly, transition states. The calculated activation energy (the energy difference between the reactant and the transition state) can be compared with experimental values. For thiazole-containing drugs, DFT has been used to explore metabolic pathways and predict the formation of reactive metabolites. nih.govsemanticscholar.org

Molecular Orbital Analysis: Theoretical calculations provide information about the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are key to understanding reactivity. For instance, a higher HOMO energy in this compound, influenced by the electron-donating groups, would suggest a greater propensity to react with electrophiles. Computational studies on thiazole (B1198619) derivatives have used HOMO-LUMO gap analysis to correlate electronic structure with reactivity. nih.gov

Natural Bond Orbital (NBO) Analysis: This analysis provides detailed information about charge distribution and orbital interactions within the molecule, helping to quantify effects like hyperconjugation from the tert-butyl group and the delocalization of the amino group's lone pair into the isothiazole ring.

By combining experimental evidence with theoretical predictions, a comprehensive and detailed picture of the reaction mechanisms for this compound can be developed.

MethodTypeInformation ProvidedExample Application
Kinetic StudiesExperimentalReaction rates, rate laws, activation parameters.Determining if the reaction is first or second order.
Isotopic LabelingExperimentalInformation on bond-breaking in the rate-determining step.Substituting N-H protons with deuterium (B1214612) to see if the N-H bond is broken in the slowest step.
Product Analysis (NMR, MS)ExperimentalStructure of products and byproducts.Identifying the position of substitution on the isothiazole ring.
Density Functional Theory (DFT)TheoreticalReaction pathways, transition state structures, activation energies. nih.govsemanticscholar.orgCalculating the energy barrier for electrophilic attack at the 5-amino group versus the ring nitrogen.
HOMO/LUMO AnalysisTheoreticalElectron distribution, prediction of reaction sites, electronic stability. nih.govComparing the HOMO-LUMO gap with analogues to predict relative reactivity. nih.gov

Structural Modifications and Derivatization of 3 Tert Butyl Isothiazol 5 Amine

Synthesis of N-Substituted Derivatives of 3-(tert-Butyl)isothiazol-5-amine

The primary amino group at the 5-position of this compound is a versatile handle for a variety of N-substitution reactions, including acylation, alkylation, and the formation of ureas and sulfonamides. These modifications are fundamental in altering the electronic and steric properties of the parent molecule, which can significantly influence its chemical and biological activities.

N-Acylation: The synthesis of N-acyl derivatives, or amides, of this compound can be readily achieved through the reaction of the amine with various acylating agents such as acid chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine. Alternatively, coupling with carboxylic acids can be accomplished using standard peptide coupling reagents, for example, dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt). These reactions are typically carried out in aprotic solvents such as dichloromethane (B109758) or dimethylformamide.

N-Alkylation: Direct N-alkylation of this compound with alkyl halides can be challenging due to the potential for over-alkylation and the relatively low nucleophilicity of the amino group. However, reductive amination provides a more controlled approach. This method involves the initial reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ with a reducing agent like sodium borohydride (B1222165) or sodium triacetoxyborohydride (B8407120) to yield the N-alkylated product. Catalytic methods, such as the use of ruthenium complexes, can also facilitate the N-alkylation of aromatic amines with alcohols under mild conditions.

Urea (B33335) and Sulfonamide Formation: The synthesis of urea derivatives can be accomplished by reacting this compound with isocyanates. For instance, the reaction with diethylcarbamoyl chloride would yield the corresponding N,N-diethylurea derivative. Similarly, sulfonamides can be prepared by reacting the amine with sulfonyl chlorides in the presence of a base.

Table 1: Examples of N-Substituted Derivatives of this compound This table is generated based on established chemical reactions, as specific literature examples for this exact compound are limited.

Derivative NameStructureSynthetic MethodReagents
N-(3-(tert-Butyl)isothiazol-5-yl)acetamideN-(3-(tert-Butyl)isothiazol-5-yl)acetamide structureN-AcylationAcetic anhydride (B1165640), Pyridine
N-Benzyl-3-(tert-butyl)isothiazol-5-amineN-Benzyl-3-(tert-butyl)isothiazol-5-amine structureReductive AminationBenzaldehyde, NaBH(OAc)₃
1-(3-(tert-Butyl)isothiazol-5-yl)-3-ethylurea1-(3-(tert-Butyl)isothiazol-5-yl)-3-ethylurea structureUrea FormationEthyl isocyanate
N-(3-(tert-Butyl)isothiazol-5-yl)benzenesulfonamideN-(3-(tert-Butyl)isothiazol-5-yl)benzenesulfonamide structureSulfonamide FormationBenzenesulfonyl chloride, Triethylamine

Synthesis of C-Substituted Derivatives of this compound

Modification of the isothiazole (B42339) ring itself, through the introduction of substituents at the carbon atoms, offers another avenue for structural diversification. The primary target for C-substitution on the this compound scaffold is the C4 position.

Electrophilic Halogenation: The isothiazole ring can undergo electrophilic halogenation. For instance, treatment with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce a bromine or chlorine atom at the C4 position. The resulting 4-halo-3-(tert-butyl)isothiazol-5-amine can then serve as a versatile intermediate for further functionalization through cross-coupling reactions.

Metal-Catalyzed Cross-Coupling Reactions: The 4-halo derivative can be subjected to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, to introduce aryl, vinyl, or alkynyl groups at the C4 position. These reactions significantly expand the molecular complexity and allow for the introduction of a wide range of functional groups.

Directed Metalation: Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. chemrxiv.orgresearchgate.net While the amino group at C5 is an activating group, its directing ability in the lithiation of the isothiazole ring at C4 would need to be explored. If successful, the in situ generated 4-lithio intermediate could be quenched with various electrophiles to introduce a diverse array of substituents.

Table 2: Potential C-Substituted Derivatives of this compound This table is generated based on established chemical reactions, as specific literature examples for this exact compound are limited.

Derivative NameStructureSynthetic MethodReagents
4-Bromo-3-(tert-butyl)isothiazol-5-amine4-Bromo-3-(tert-butyl)isothiazol-5-amine structureElectrophilic BrominationN-Bromosuccinimide
3-(tert-Butyl)-4-phenylisothiazol-5-amine3-(tert-Butyl)-4-phenylisothiazol-5-amine structureSuzuki CouplingPhenylboronic acid, Pd catalyst
3-(tert-Butyl)-4-(phenylethynyl)isothiazol-5-amine3-(tert-Butyl)-4-(phenylethynyl)isothiazol-5-amine structureSonogashira CouplingPhenylacetylene, Pd/Cu catalyst
3-(tert-Butyl)isothiazole-4,5-diamine3-(tert-Butyl)isothiazole-4,5-diamine structureNitration and ReductionHNO₃/H₂SO₄, then Fe/HCl

Design and Synthesis of Fused Heterocyclic Systems Incorporating the this compound Moiety

Fusing the this compound core with other heterocyclic rings is a powerful strategy to create novel, rigid, and polycyclic scaffolds with potentially unique properties. The amino group at the C5 position and the adjacent C4 carbon are key positions for annulation reactions.

Synthesis of Isothiazolo[5,4-b]pyridines: One approach to construct a fused pyridine ring involves the condensation of this compound with a 1,3-dicarbonyl compound or its equivalent. For example, reaction with diethyl ethoxymethylenemalonate followed by thermal cyclization could lead to the formation of a 3-(tert-butyl)isothiazolo[5,4-b]pyridin-4(7H)-one derivative. Further chemical transformations of the pyridinone ring could then be used to introduce additional diversity.

Synthesis of Thieno[2,3-d]isothiazoles: A fused thiophene (B33073) ring can be constructed by first introducing a suitable handle at the C4 position. For instance, after halogenation at C4, a thioglycolate group can be introduced via nucleophilic substitution. Subsequent intramolecular cyclization would then yield a thieno[2,3-d]isothiazole derivative. The specific reaction conditions would need to be optimized to favor the desired cyclization pathway.

Table 3: Examples of Fused Heterocyclic Systems Derived from this compound This table is generated based on established chemical reactions, as specific literature examples for this exact compound are limited.

Fused SystemStructureSynthetic StrategyKey Intermediates
Isothiazolo[5,4-b]pyridineIsothiazolo[5,4-b]pyridine structureCondensation and CyclizationDiethyl ethoxymethylenemalonate adduct
Thieno[2,3-d]isothiazoleThieno[2,3-d]isothiazole structureHalogenation, Substitution, and Cyclization4-Bromo-3-(tert-butyl)isothiazol-5-amine
Isothiazolo[5,4-d]pyrimidineIsothiazolo[5,4-d]pyrimidine structureReaction with formamide (B127407) and subsequent cyclizationN-(3-(tert-butyl)isothiazol-5-yl)formamide

Strategies for Developing Complex Molecular Architectures Based on this compound

Beyond simple derivatization and the formation of fused systems, this compound can serve as a building block for the construction of more complex molecular architectures such as dendrimers and macrocycles. These larger structures can exhibit unique properties due to their defined size, shape, and multivalency.

Dendrimer Synthesis: Dendrimers are highly branched, monodisperse macromolecules. The amino group of this compound can be utilized as a reactive site for the divergent synthesis of dendrimers. For example, reaction with a trifunctional core molecule containing acid chloride groups would lead to a first-generation dendrimer. Subsequent functional group transformation at the periphery and repetition of the coupling step would allow for the growth of higher-generation dendrimers.

Macrocycle Synthesis: Macrocycles are cyclic molecules containing a large ring. The this compound moiety can be incorporated into macrocyclic structures through reactions that form the ring. For instance, a derivative of this compound with a reactive group at the C4 position (e.g., a halogen) and another reactive group on the N-substituent could undergo an intramolecular cyclization to form a macrocycle. Alternatively, intermolecular reactions between two appropriately functionalized this compound derivatives could lead to the formation of dimeric or larger macrocycles.

Table 4: Strategies for Complex Architectures Based on this compound This table is generated based on established chemical principles, as specific literature examples for this exact compound are limited.

ArchitectureStructureSynthetic StrategyKey Features
Isothiazole-based Dendrimer (G1)Isothiazole-based Dendrimer (G1) structureDivergent synthesis from a trifunctional coreMultivalency, defined structure
Isothiazole-containing MacrocycleIsothiazole-containing Macrocycle structureIntramolecular ring-closing reactionPre-organized cavity, potential for host-guest chemistry

Advanced Spectroscopic and Crystallographic Characterization of 3 Tert Butyl Isothiazol 5 Amine

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a crucial first step in the structural analysis of a molecule. These methods probe the vibrational modes of chemical bonds, providing a unique "fingerprint" of the compound and identifying the presence of specific functional groups.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides characteristic absorption bands for various functional groups. For 3-(tert-butyl)isothiazol-5-amine, the key functional groups are the amine (NH₂), the tert-butyl group (C(CH₃)₃), and the isothiazole (B42339) ring (C₃HNS).

The FTIR spectrum is expected to show distinct peaks corresponding to these groups. The N-H stretching vibrations of the primary amine are typically observed as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the methyl groups within the tert-butyl substituent would appear around 2850-2960 cm⁻¹. Furthermore, the characteristic vibrations of the isothiazole ring, including C=N, C=C, and C-S stretching, would be present in the fingerprint region (below 1600 cm⁻¹), helping to confirm the core heterocyclic structure.

Table 1: Predicted FTIR Spectral Data for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
N-H Stretch (asymmetric)Primary Amine~3400
N-H Stretch (symmetric)Primary Amine~3300
C-H Stretchtert-Butyl2870 - 2960
N-H Bend (scissoring)Primary Amine1590 - 1650
C=N StretchIsothiazole Ring1500 - 1600
C-N StretchAryl-Amine1250 - 1360

Note: This table represents predicted values based on characteristic group frequencies. Actual experimental values may vary.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be highly effective in characterizing the C-S and C-C bonds of the isothiazole ring and the symmetric vibrations of the tert-butyl group. The S-N and C-S stretching vibrations within the isothiazole ring typically give rise to distinct Raman signals. The symmetric C-C stretching of the tert-butyl group is also expected to produce a strong and characteristic Raman peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR Spectroscopic Analysis

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would show distinct signals for the protons of the tert-butyl group, the amine group, and the isothiazole ring.

The nine protons of the tert-butyl group are chemically equivalent and would appear as a sharp singlet. The protons of the amine group (NH₂) would also likely appear as a broad singlet, with a chemical shift that can be dependent on solvent and concentration. The single proton attached to the C4 position of the isothiazole ring would appear as a singlet in its characteristic aromatic/heteroaromatic region.

Table 2: Predicted ¹H NMR Spectral Data for this compound

Proton TypeMultiplicityPredicted Chemical Shift (δ, ppm)Integration
-C(CH ₃)₃Singlet~1.39H
-NHBroad SingletVariable2H
Isothiazole CH Singlet~6.0 - 7.01H

Note: Predicted chemical shifts are relative to TMS and can vary based on the solvent used.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal. For this compound, one would expect to see signals for the carbons of the tert-butyl group (a quaternary carbon and three equivalent methyl carbons) and the three distinct carbons of the isothiazole ring. The chemical shifts of the ring carbons are indicative of their electronic environment, distinguishing the carbon bonded to the tert-butyl group (C3), the proton-bearing carbon (C4), and the carbon bearing the amine group (C5).

Table 3: Predicted ¹³C NMR Spectral Data for this compound

Carbon TypePredicted Chemical Shift (δ, ppm)
-C (CH₃)₃~30 - 40
-C(C H₃)₃~30
Isothiazole C 4~100 - 110
Isothiazole C 5~150 - 160
Isothiazole C 3~170 - 180

Note: Predicted chemical shifts are relative to TMS and can vary based on the solvent used.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments provide correlational information that is essential for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and piecing together the molecular structure.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this molecule, COSY would be of limited use for the main structure as there are no direct proton-proton couplings, but it can be useful to confirm the absence of such couplings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton-carbon pairs. This is a powerful tool for assigning which proton signal corresponds to which carbon signal. For this compound, an HSQC experiment would show a correlation between the singlet at ~1.3 ppm in the ¹H spectrum and the methyl carbon signal around 30 ppm in the ¹³C spectrum. It would also definitively link the isothiazole C4-H proton signal to the C4 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four). This is crucial for connecting the different parts of the molecule and assigning quaternary carbons (carbons with no attached protons). Key HMBC correlations would be expected between the tert-butyl protons and the C3 carbon of the isothiazole ring, as well as the quaternary carbon of the tert-butyl group. The C4-H proton would show correlations to the C3 and C5 carbons, confirming the substitution pattern on the ring. The amine protons might also show correlations to C4 and C5.

By combining the information from these advanced spectroscopic methods, a complete and unambiguous structural assignment of this compound can be achieved, providing a solid foundation for further chemical studies.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For this compound, with a molecular formula of C₇H₁₂N₂S, the expected molecular weight is approximately 156.25 g/mol . chemsynthesis.com Both Electron Ionization (EI) and Electrospray Ionization (ESI) methods provide valuable, complementary information.

Electron Ionization Mass Spectrometry (EIMS)

Electron Ionization Mass Spectrometry involves bombarding the sample with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation. nih.gov The fragmentation pattern is characteristic of the molecule's structure. For compounds containing a tert-butyl group, a common fragmentation is the loss of a methyl group (•CH₃) to form a stable tertiary carbocation, resulting in a prominent [M-15]⁺ peak. nih.gov

In analogous heterocyclic compounds like 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine, the EI mass spectrum shows a significant peak corresponding to the loss of a methyl radical from the tert-butyl group, often representing the base peak. semanticscholar.org For example, the spectrum of (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine shows its molecular ion at m/z 242 (58%) and the base peak at m/z 227 (100%), corresponding to [M-CH₃]⁺. semanticscholar.org Similarly, for this compound, a primary fragmentation pathway would involve the cleavage of the tert-butyl group.

Table 1: Predicted EIMS Fragmentation for this compound

IonPredicted m/zDescription
[M]⁺•156Molecular Ion
[M-CH₃]⁺141Loss of a methyl radical from the tert-butyl group
[M-C₄H₉]⁺99Loss of the tert-butyl radical

This table is based on general fragmentation principles for tert-butyl substituted heterocycles and is predictive in nature.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization is a soft ionization technique that is particularly useful for polar and thermally labile molecules. researchgate.net Given the presence of the basic amine group, this compound is expected to readily form a protonated molecule, [M+H]⁺, in the positive ion mode. nih.gov This would result in a prominent ion at m/z 157.

ESI tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the parent ion ([M+H]⁺) to provide further structural information. nih.gov The fragmentation patterns in ESI-MS are often different from EIMS and can involve rearrangements and cleavages specific to the protonated species. The study of synthetic cannabinoids containing tert-butyl groups has shown that C-N bond cleavage adjacent to heterocyclic rings is a common fragmentation pathway in both EIMS and ESI-MS. nih.gov This technique is highly sensitive and allows for the quantification of compounds in complex matrices. nih.gov

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography provides definitive information about the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction of this compound and its Derivatives

While the specific crystal structure of this compound is not detailed in the surveyed literature, extensive crystallographic data exists for closely related derivatives, such as substituted pyrazoles and thiazoles, which serve as excellent models. nih.govnih.govresearchgate.net For instance, the crystal structure of 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine has been determined, providing insight into the structural behavior of a similar heterocyclic core. researchgate.net

These studies involve growing single crystals of the compound and analyzing the diffraction pattern of X-rays passing through the crystal. The resulting data allows for the calculation of the electron density map and the determination of atomic positions. researchgate.net

Table 2: Crystallographic Data for the Derivative 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine

ParameterValueReference
Chemical FormulaC₁₃H₁₆N₄O₂ researchgate.net
Formula Weight260.30 researchgate.net
Crystal SystemMonoclinic researchgate.net
Space GroupP2₁/c researchgate.net
a (Å)11.9421 (14) researchgate.net
b (Å)9.6419 (11) researchgate.net
c (Å)11.7694 (13) researchgate.net
β (°)93.504 (2) researchgate.net
Volume (ų)1352.6 (3) researchgate.net
Z4 researchgate.net

This data pertains to a pyrazole (B372694) derivative and is presented to illustrate typical crystallographic parameters for a related structure.

Analysis of Molecular Conformation and Geometrical Parameters

Analysis of the crystal structure of derivatives reveals key geometrical parameters. In 3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine, the pyrazole and phenyl rings are not coplanar, exhibiting a significant dihedral angle of 50.61 (6)°. researchgate.net This twisting is a common feature in such multi-ring systems.

The bond lengths and angles within the heterocyclic ring indicate the degree of electron delocalization. For example, in the pyrazole ring of a related compound, the C-N and C-C bond lengths are intermediate between single and double bonds, suggesting π-electron density delocalization. researchgate.net The tert-butyl group itself will adopt a staggered conformation to minimize steric strain, and its attachment to the heterocyclic ring can influence the planarity of the system. In the crystal structure of 2-tert-butylthiazolo[4,5-b]pyridine, the thermal ellipsoids of the tert-butyl methyl groups indicate significant librational motion. researchgate.net

Investigation of Intermolecular Interactions and Crystal Packing Motifs

The amine group in this compound is a hydrogen bond donor, while the nitrogen atom in the isothiazole ring can act as a hydrogen bond acceptor. These capabilities are expected to dominate the crystal packing. In the crystal structure of the derivative 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine, molecules are linked by N—H···N and N—H···O intermolecular hydrogen bonds, which organize the molecules into sheets. nih.govresearchgate.net

Computational and Theoretical Studies of 3 Tert Butyl Isothiazol 5 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))superfri.org

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are at the forefront of computational chemistry. superfri.org DFT methods provide a favorable balance between computational cost and accuracy, making them well-suited for studying molecules of moderate size like 3-(tert-butyl)isothiazol-5-amine. These calculations can predict a wide range of molecular properties, from geometries to electronic structures. dergipark.org.tr

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For this compound, this would involve calculating the electronic energy for various possible spatial arrangements and identifying the structure with the minimum energy. The presence of the flexible tert-butyl group necessitates a thorough conformational analysis to locate the global minimum energy conformer as well as other low-energy conformers that might be populated at room temperature. rsc.org

This analysis is typically performed by systematically rotating the single bonds, particularly the C-C bonds of the tert-butyl group and the C-S and C-N bonds of the isothiazole (B42339) ring, and then performing a geometry optimization at each rotational angle. The results of such an analysis can be presented in a potential energy surface (PES) scan, which plots the energy as a function of the dihedral angle of rotation.

Table 1: Hypothetical Conformational Analysis Data for this compound

ConformerDihedral Angle (C-C-S-N) (°)Relative Energy (kcal/mol)
A02.5
B600.8
C1200.0
D1801.2

Note: This data is illustrative and represents the type of information obtained from a conformational analysis.

Understanding the electronic structure of a molecule is key to predicting its reactivity. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a cornerstone of this analysis. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. irjweb.com A smaller HOMO-LUMO gap suggests that the molecule is more reactive. nih.gov

The Molecular Electrostatic Potential (MEP) map is another valuable tool that provides a visual representation of the charge distribution in a molecule. dergipark.org.tr It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Red colors typically indicate regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue colors indicate regions of positive electrostatic potential, which are prone to nucleophilic attack. For this compound, the MEP map would likely show a region of negative potential around the nitrogen atom of the amino group and the isothiazole ring, and positive potential around the hydrogen atoms of the amino group.

Table 2: Hypothetical Frontier Molecular Orbital Data for this compound

Molecular OrbitalEnergy (eV)
HOMO-6.2
LUMO-1.5
HOMO-LUMO Gap4.7

Note: This data is illustrative and represents the type of information obtained from a HOMO-LUMO analysis.

Spectroscopic Parameter Prediction and Experimental Validationsuperfri.org

Computational chemistry can be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra. For this compound, theoretical calculations can predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. superfri.org

The vibrational frequencies and intensities calculated from DFT can be correlated with the peaks observed in the experimental IR and Raman spectra, allowing for a detailed assignment of the vibrational modes to specific molecular motions. Similarly, the chemical shifts of the ¹H and ¹³C atoms can be calculated and compared with experimental NMR data to confirm the molecular structure.

Computational Elucidation of Reaction Pathways and Transition States

Computational methods are particularly powerful for investigating reaction mechanisms. For reactions involving this compound, such as electrophilic substitution or nucleophilic attack, quantum chemical calculations can be used to map out the entire reaction pathway. This involves locating the transition state, which is the highest energy point along the reaction coordinate, and calculating its energy and geometry. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate. By comparing the activation energies of different possible reaction pathways, the most likely mechanism can be identified.

Theoretical Investigation of Tautomerism and Aromaticity within the Isothiazole Ring

The isothiazole ring in this compound can potentially exist in different tautomeric forms. Tautomers are isomers that readily interconvert, typically through the migration of a proton. Theoretical calculations can be used to determine the relative stabilities of these different tautomers by calculating their energies. researchgate.net The most stable tautomer is the one with the lowest energy.

Aromaticity is a key concept in organic chemistry, and computational methods provide several ways to quantify it. For the isothiazole ring in this compound, methods such as the Nucleus-Independent Chemical Shift (NICS) can be used to assess its aromatic character. NICS values are calculated at the center of the ring, and a negative NICS value is indicative of aromaticity. researchgate.net These calculations can provide insights into the electronic delocalization and stability of the isothiazole ring system.

Applications of 3 Tert Butyl Isothiazol 5 Amine in Chemical Science and Technology

Role as a Versatile Building Block and Intermediate in Organic Synthesis

The presence of a primary amino group and a sterically demanding tert-butyl group on the isothiazole (B42339) ring makes 3-(tert-Butyl)isothiazol-5-amine a key intermediate for the synthesis of more complex molecules. These features influence the reactivity and properties of the resulting compounds.

Precursor for Complex Heterocyclic Systems beyond Medicinal Applications

While many isothiazole derivatives find applications in medicinal chemistry, this compound also serves as a precursor for a variety of heterocyclic systems with potential uses in other areas of chemical science. The amino group provides a reactive handle for cyclization reactions, leading to the formation of fused heterocyclic systems. For instance, isothiazole derivatives can be used to construct fused systems like isothiazolo[5,4-b]pyridines and other polycyclic aromatic compounds. The tert-butyl group in the 3-position can direct the regioselectivity of these cyclization reactions and enhance the solubility and stability of the resulting complex molecules.

The synthesis of such fused systems often involves multi-step reaction sequences, where the initial functionalization of the amino group of this compound is a crucial step. These complex heterocyclic systems are of interest for their unique electronic and photophysical properties, making them potential candidates for applications in materials science.

Utilization in Multi-component Reactions for Compound Library Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing the essential parts of all components, are powerful tools in modern organic synthesis and drug discovery. They allow for the rapid generation of molecular diversity and the creation of large compound libraries for high-throughput screening.

Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly well-suited for the synthesis of peptide-like structures and other complex molecules. While direct examples involving this compound in prominent MCRs like the Ugi or Passerini reaction are not extensively documented in readily available literature, its primary amine functionality makes it a suitable candidate for such transformations. In a typical Ugi four-component reaction, an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide react to form an α-acylamino amide. The incorporation of the 3-(tert-butyl)isothiazole moiety through this reaction would lead to a library of diverse compounds with potential applications in various fields, including agrochemicals and materials science. The use of MCRs allows for the systematic variation of the substituents, enabling the fine-tuning of the properties of the final products.

Applications in Materials Science

The unique structural features of this compound and its derivatives make them attractive building blocks for the development of new materials with enhanced properties.

Incorporation into Polymer Formulations for Enhanced Properties

The incorporation of heterocyclic rings into polymer backbones can significantly influence their thermal, mechanical, and electronic properties. While specific examples of polymers derived directly from this compound are not widespread, the general strategy of using functionalized heterocycles in polymer synthesis is well-established.

The amino group of this compound can be utilized to introduce the isothiazole ring into various polymer structures, such as polyamides and polyurethanes. For instance, it can be reacted with diacyl chlorides to form polyamides or with diisocyanates to form polyurethanes. The bulky tert-butyl group can enhance the solubility of the resulting polymers in organic solvents and create free volume, which can be beneficial for applications such as gas separation membranes. Furthermore, the isothiazole ring itself can impart improved thermal stability and specific electronic properties to the polymer.

Table 1: Potential Polymer Types Incorporating this compound

Polymer TypePotential Monomer ReactantsPotential Enhanced Properties
PolyamidesDiacyl chloridesThermal stability, solubility
PolyurethanesDiisocyanatesMechanical strength, solubility
PolyimidesDianhydridesThermal stability, dielectric properties

Role in Pigment and Dye Chemistry (e.g., Azo Pigments incorporating related structures)

Azo dyes are a significant class of organic colorants characterized by the presence of one or more azo groups (–N=N–). The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich coupling component. This compound, being a primary heteroaromatic amine, is a suitable precursor for the synthesis of azo dyes.

The general procedure involves treating this compound with a source of nitrous acid (e.g., sodium nitrite (B80452) in an acidic medium) to form a diazonium salt. This salt is then reacted with a coupling component, such as a phenol, naphthol, or an aniline (B41778) derivative, to yield the corresponding azo dye. The color of the resulting dye can be tuned by varying the substitution pattern on both the isothiazole ring and the coupling component. The tert-butyl group can influence the dye's solubility and lightfastness. Azo dyes derived from heterocyclic amines, including isothiazoles, are known to exhibit good tinctorial strength and brightness. These dyes can be used as disperse dyes for coloring synthetic fibers like polyester.

Table 2: General Synthesis of Azo Dyes from this compound

StepReactionReagentsIntermediate/Product
1DiazotizationThis compound, NaNO₂, HCl3-(tert-Butyl)isothiazol-5-yl diazonium chloride
2CouplingDiazonium salt, Coupling component (e.g., N,N-dimethylaniline)Azo dye

Exploration in Optical and Electronic Materials Development

Derivatives of isothiazole are being explored for their potential applications in the field of optical and electronic materials. The π-electron system of the isothiazole ring, combined with its electron-donating or -withdrawing substituents, can give rise to interesting photophysical and electronic properties.

While research specifically focused on this compound in this area is limited, the broader class of isothiazole-containing materials has shown promise. For example, conjugated polymers incorporating isothiazole units in their backbone have been investigated for their semiconducting properties and potential use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Furthermore, isothiazole derivatives can be functionalized with chromophores to create molecules with nonlinear optical (NLO) properties. These materials can interact with intense laser light to produce new frequencies, a phenomenon that has applications in optical communications and data storage. The specific substitution pattern on the isothiazole ring, including the presence of the tert-butyl group, can influence the molecular hyperpolarizability, a key parameter for NLO activity. Further research into the synthesis and characterization of derivatives of this compound is warranted to explore their full potential in these advanced material applications.

Catalytic Applications as Ligands for Metal Complexes

In the realm of catalysis, the nitrogen and sulfur atoms within the isothiazole ring of this compound present potential coordination sites for metal ions, making it a candidate for use as a ligand in the formation of metal complexes. thieme-connect.com Metal complexes are pivotal in a vast array of chemical transformations, and the properties of the ligand play a crucial role in determining the catalytic activity and selectivity of the complex.

Research has shown that isothiazole-containing compounds can act as ligands for the synthesis of metal complexes with potential applications in catalysis and the development of new pesticides. thieme-connect.com While specific studies detailing the use of this compound as a ligand for catalytic applications are not widely reported, the broader class of thiazole (B1198619) and isothiazole derivatives has been successfully employed in this capacity.

For example, titanium complexes supported by ortho-terphenoxide ligands, which can be structurally related to isothiazole-based ligands, have been synthesized and shown to be active catalysts for alkyne hydroamination. nih.gov The steric and electronic properties of the ligand are critical in these catalytic systems. The tert-butyl group on the isothiazole ring of this compound would be expected to impart significant steric bulk, which could influence the coordination geometry and, consequently, the catalytic behavior of its metal complexes.

The table below summarizes related compounds and their applications, providing a context for the potential utility of this compound.

Compound/Derivative ClassApplication AreaResearch Finding
AminoisothiazolamidesAgrochemical (Herbicidal/Fungicidal)Potent inhibitors of lysyl-tRNA synthetase with broad herbicidal activity. nih.gov
Isothiazole-based N-acyl-N-arylalaninatesAgrochemical (Fungicidal)Exhibit moderate fungicidal activity against various plant pathogens. mdpi.com
Isothiazole-containing compoundsLigands for Metal ComplexesCan be used to create metal complexes with potential in catalysis and pesticide development. thieme-connect.com
Titanium complexes with ortho-terphenoxide ligandsCatalysis (Alkyne Hydroamination)Active catalysts, demonstrating the role of ligand structure in catalytic performance. nih.gov

While direct and detailed research findings on this compound are not extensively documented in the public domain, the established activities of structurally similar compounds strongly suggest its potential as a valuable building block in the development of new agrochemicals and as a ligand in catalytic systems. Further research is warranted to fully elucidate the specific properties and applications of this compound.

Future Research Directions and Emerging Perspectives for 3 Tert Butyl Isothiazol 5 Amine

Development of Sustainable and Environmentally Benign Synthetic Methodologies

Traditional synthetic routes for heterocyclic compounds often rely on harsh reaction conditions, hazardous reagents, and significant solvent waste, prompting a shift towards green chemistry. medwinpublishers.com Future research on 3-(tert-butyl)isothiazol-5-amine should prioritize the development of sustainable synthetic protocols that minimize environmental impact while maximizing efficiency. Recent advancements in the green synthesis of related thiazole (B1198619) and isothiazole (B42339) derivatives highlight several promising strategies that could be adapted. medwinpublishers.comthieme-connect.com

Key areas for exploration include:

Microwave and Ultrasound-Assisted Synthesis: These techniques can accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. thieme-connect.comresearchgate.net

Use of Green Solvents: Replacing conventional volatile organic compounds (VOCs) with environmentally benign alternatives like water or polyethylene glycol (PEG) is a crucial aspect of green synthesis. medwinpublishers.com

Catalyst-Free and Metal-Free Reactions: Designing synthetic pathways that eliminate the need for heavy metal catalysts or any catalyst at all simplifies purification, reduces costs, and avoids toxic waste streams. medwinpublishers.comthieme-connect.com One-pot, multi-component reactions are particularly attractive as they reduce the number of synthetic steps and improve atom economy. medwinpublishers.com

Renewable Starting Materials: Investigating synthetic routes that utilize starting materials derived from renewable feedstocks can significantly improve the lifecycle sustainability of the compound. thieme-connect.com

Table 1: Comparison of Conventional vs. Sustainable Synthetic Approaches for Isothiazoles

ParameterConventional MethodologiesEmerging Sustainable Methodologies
Energy SourceConventional heating (oil baths, heating mantles)Microwave irradiation, Sonication (Ultrasound) researchgate.net
SolventsVolatile Organic Compounds (VOCs)Water, Polyethylene Glycol (PEG), Ionic Liquids medwinpublishers.com
CatalystsOften requires transition-metal catalystsCatalyst-free, metal-free, or recyclable green catalysts medwinpublishers.com
Reaction TimeOften long (hours to days)Reduced (minutes to hours) medwinpublishers.com
Waste GenerationCan be significant, including hazardous by-productsMinimized through high atom economy and benign reagents thieme-connect.com

Discovery and Characterization of Novel Reactivity Patterns

The reactivity of the isothiazole ring is characterized by a degree of aromaticity, making it relatively stable. medwinpublishers.com However, its specific electronic nature allows for distinct reactivity patterns that remain underexplored for the this compound derivative. Future research should focus on a systematic investigation of its behavior with a wide range of reagents to uncover new synthetic transformations.

Potential avenues for reactivity studies include:

Electrophilic Substitution: The isothiazole ring is generally susceptible to electrophilic attack, with theoretical and experimental studies on related systems suggesting that the C4 position is the most likely site for substitution. thieme-connect.com Investigating reactions such as nitration, halogenation, and Friedel-Crafts acylation could yield novel 4-substituted derivatives.

Nucleophilic Substitution: The C5 position of the isothiazole ring is known to be more active towards nucleophilic substitution than the C3 position. thieme-connect.com While the amino group at C5 is not a typical leaving group, its conversion to a diazonium salt could open pathways for introducing a variety of nucleophiles at this position, a reaction characteristic of aromatic 5-aminothiazoles. ias.ac.inias.ac.in

Reactions of the Amino Group: The 5-amino group is expected to exhibit reactivity typical of aromatic amines. ias.ac.inias.ac.in This includes diazotization, acylation, and condensation reactions, providing a handle for synthesizing a diverse library of N-functionalized derivatives and building blocks for larger molecular architectures.

Ring-Opening Reactions: Under certain conditions, interactions with nucleophilic or electrophilic reagents can lead to the cleavage of the isothiazole ring. thieme-connect.com A detailed study of these ring-opening reactions could provide access to unique acyclic sulfur-nitrogen compounds that are otherwise difficult to synthesize.

Application of Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring

Understanding the kinetics, mechanisms, and intermediate species involved in the synthesis and subsequent reactions of this compound is critical for process optimization and the discovery of new reactivity. Advanced in-situ spectroscopic techniques offer a powerful means to monitor chemical reactions in real-time without the need for sample extraction. nii.ac.jp

The application of these techniques represents a significant future research direction. For example, the synthesis of a Hantzsch thiazole has been successfully monitored in real-time using low-field NMR spectroscopy, demonstrating the power of this approach for understanding reaction kinetics and enabling quality control. Similarly, Raman spectroscopy has been used for the on-bead, real-time observation of various reactions on solid supports. ias.ac.in

Table 2: In-Situ Spectroscopic Techniques for Reaction Monitoring

TechniquePotential Information GainedExample Application
FT-IR/NIR SpectroscopyConcentration of reactants, products, and intermediates; reaction kinetics. nii.ac.jpMonitoring the consumption of starting materials and the formation of the isothiazole ring.
Raman SpectroscopyReal-time observation of functional group transformations; suitable for solid-phase reactions. ias.ac.inObserving the progress of N-functionalization or C4-substitution reactions.
NMR SpectroscopyDetailed structural information on intermediates; reaction pathways and kinetics. Identifying and quantifying transient species during the cyclization or ring-opening of the isothiazole core.
UV-Vis SpectroscopyMonitoring changes in conjugation and chromophores; studying aggregation phenomena. nih.govTracking the formation of conjugated polymers derived from this compound.

Exploration of Non-Traditional Applications in Chemical and Material Science

Beyond its role as a synthon, the structural and electronic features of this compound make it a compelling candidate for applications in materials science. The isothiazole and related thiazole heterocycles have been investigated as key components in a variety of advanced materials. researchgate.netacs.org

Emerging areas for exploration include:

Ligands for Metal Complexes and Catalysis: Isothiazoles have been studied for their potential use as ligands for transition metal complexes. thieme-connect.comthieme-connect.com The nitrogen and sulfur atoms can coordinate to metal centers, creating catalysts for organic reactions, potentially in the realm of green chemistry such as cross-coupling in aqueous media. thieme-connect.com

Organic Semiconductors: Thiazole-containing molecules and polymers have been extensively developed as organic semiconductors for applications in organic field-effect transistors (OFETs), organic solar cells, and organic light-emitting diodes (OLEDs). nih.govsemanticscholar.org The electron-accepting nature of the thiazole/isothiazole ring makes it a valuable building block for n-type or ambipolar materials. nih.gov this compound could serve as a monomer or a core unit for new semiconducting materials.

Novel Polymers: The synthesis of polymers incorporating recurring thiazole rings has been reported. mdpi.comacs.org The bifunctional nature of this compound (e.g., the amino group and the reactive C4 position) could allow it to be used as a monomer in step-growth polymerization to create novel polyureas, polyamides, or other functional polymers with unique thermal, electronic, or mechanical properties. mdpi.com

Rational Design of New Derivatives through Computational Chemistry and Machine Learning Approaches

The traditional process of chemical discovery through trial-and-error synthesis is time-consuming and resource-intensive. Computational chemistry and machine learning offer powerful tools to accelerate this process by enabling the rational, in-silico design of new molecules with targeted properties. researchgate.net

Future research should leverage these computational approaches to explore the vast chemical space of this compound derivatives.

Density Functional Theory (DFT): DFT calculations can be used to predict the optimized geometry, electronic structure (e.g., HOMO-LUMO energies), and spectroscopic properties of new derivatives. researchgate.net This information can provide insights into their potential reactivity, stability, and suitability for applications like organic electronics.

Quantitative Structure-Activity Relationship (QSAR): QSAR models, often built using machine learning algorithms, can predict the biological activity or physical properties of a compound based on its chemical structure. researchgate.net By training a model on a dataset of known isothiazole derivatives, it would be possible to predict the properties of new, unsynthesized derivatives of this compound.

Molecular Docking: For applications involving biological targets, molecular docking simulations can predict the binding mode and affinity of a ligand to a protein's active site. ias.ac.in This allows for the rational design of derivatives with enhanced potency and selectivity.

Table 3: Computational and Machine Learning Tools for Derivative Design

Tool/ApproachObjectivePredicted Properties
Density Functional Theory (DFT)To understand electronic structure and reactivity. researchgate.netOptimized geometry, HOMO/LUMO energies, charge distribution, vibrational frequencies.
Quantitative Structure-Activity Relationship (QSAR)To predict activity/properties of new compounds. researchgate.netBiological activity (e.g., IC50), physical properties (e.g., solubility).
Molecular DockingTo predict ligand-protein interactions. ias.ac.inBinding affinity, binding pose, key intermolecular interactions.
Machine Learning (ML) ModelsTo identify patterns in large datasets and guide synthesis. researchgate.netReaction outcome prediction, retrosynthetic pathway analysis, property prediction.

Q & A

Q. Basic Research Focus

  • ¹H/¹³C NMR : The tert-butyl group’s singlet at ~1.3 ppm (¹H) and ~30 ppm (¹³C) confirms its presence. Aromatic protons in the isothiazole ring appear as distinct doublets (δ 6.5–8.0 ppm) .
  • X-ray crystallography : Crystal structures (e.g., CCDC 7119063) reveal bond angles and torsional strain caused by the bulky tert-butyl group, aiding in confirming regioisomeric purity .

Advanced Consideration
Discrepancies between calculated (DFT) and observed (XRD) bond lengths may indicate electronic effects from the tert-butyl group’s electron-donating nature. Hirshfeld surface analysis can quantify intermolecular interactions influencing crystallization behavior .

What strategies mitigate challenges in functionalizing the isothiazole ring while preserving the tert-butyl group?

Basic Research Focus
The tert-butyl group’s steric bulk limits reactivity at the 3-position. Functionalization at the 5-amine site can be achieved via:

  • Buchwald-Hartwig amination : Palladium catalysts enable coupling with aryl halides while retaining the tert-butyl moiety .
  • Thiourea formation : Reaction with aryl isothiocyanates under acidic conditions (e.g., HCl/EtOH) produces stable thiourea derivatives .

Advanced Consideration
Mechanistic studies (e.g., in situ IR spectroscopy) can monitor reaction progress. Substituent effects on ring aromaticity can be assessed via NICS (Nucleus-Independent Chemical Shift) calculations to predict regioselectivity .

How does the tert-butyl group influence the compound’s physicochemical and biological properties?

Q. Basic Research Focus

  • Lipophilicity : The tert-butyl group increases logP, enhancing membrane permeability (measured via HPLC retention times) .
  • Metabolic stability : In vitro assays (e.g., liver microsomes) show reduced CYP450-mediated oxidation due to steric shielding of the isothiazole ring .

Advanced Consideration
MD simulations can model the compound’s interaction with biological targets (e.g., enzymes), highlighting how tert-butyl-induced conformational changes affect binding affinity. QSAR models may correlate substituent size with activity .

What safety protocols are critical when handling this compound in laboratory settings?

Q. Basic Research Focus

  • PPE : Wear nitrile gloves, lab coats, and goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile intermediates (e.g., thiols) .

Advanced Consideration
Thermal stability assessments (via DSC/TGA) ensure safe storage. Waste must be neutralized (e.g., with NaHCO₃) before disposal to prevent environmental release of reactive amines .

How can researchers address discrepancies in reported biological activity data for this compound?

Advanced Research Focus
Contradictory bioactivity results (e.g., antimicrobial vs. antitumor) may arise from assay variability. Strategies include:

  • Standardized protocols : Use CLSI guidelines for MIC assays to ensure reproducibility .
  • Orthogonal validation : Combine in vitro (e.g., MTT assays) and in silico (docking studies) approaches to confirm target engagement .

What computational tools are effective in predicting the reactivity of this compound?

Q. Advanced Research Focus

  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .
  • Molecular docking : Screen against protein databases (e.g., PDB) to identify potential biological targets, leveraging the tert-butyl group’s hydrophobic interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.